molecular formula C16H24BNO4 B2911136 2-(N-Cbz-Amino)ethylboronic acid pinacol ester CAS No. 2377607-52-6

2-(N-Cbz-Amino)ethylboronic acid pinacol ester

Cat. No.: B2911136
CAS No.: 2377607-52-6
M. Wt: 305.18
InChI Key: ZUSPEKHIVXYOJH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-(N-Cbz-Amino)ethylboronic acid pinacol ester, also known as Benzyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylcarbamate, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable . The susceptibility to hydrolysis of boronic pinacol esters is influenced by the substituents in the aromatic ring and the pH of the environment . These factors can impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Cbz-Amino)ethylboronic acid pinacol ester typically involves the reaction of 2-(N-Cbz-Amino)ethylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(N-Cbz-Amino)ethylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids, while reduction reactions produce alcohols .

Scientific Research Applications

2-(N-Cbz-Amino)ethylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is extensively used in cross-coupling reactions, particularly the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.

    Medicine: It is employed in the development of boron-containing drugs and as a precursor for boron neutron capture therapy agents.

    Industry: The compound finds applications in the production of advanced materials and polymers

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-2-(phenylamino)-1,3,2-dioxaborolane
  • 2-(N-Boc-Amino)ethylboronic acid pinacol ester

Uniqueness

2-(N-Cbz-Amino)ethylboronic acid pinacol ester is unique due to its specific functional groups that provide distinct reactivity and stability. The presence of the N-Cbz group offers additional protection and selectivity in synthetic applications, making it a preferred choice in complex organic synthesis .

Properties

IUPAC Name

benzyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)10-11-18-14(19)20-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSPEKHIVXYOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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